1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(2-pyridyl)piperazine oxalate

Description

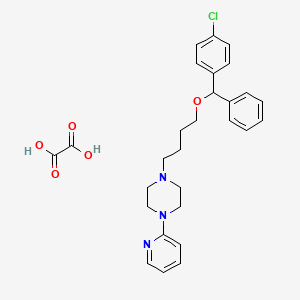

The compound 1-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-4-(2-pyridyl)piperazine oxalate is a piperazine derivative with a complex structure featuring a 4-chlorophenyl-benzyloxybutyl chain and a 2-pyridyl substituent.

- Core structure: A piperazine ring substituted with a 4-(α-(p-chlorophenyl)benzyloxy)butyl group and a heteroaromatic moiety (e.g., pyrimidine in or pyridine in the target compound).

- Oxalate salt: Enhances solubility and stability, as seen in related compounds like 1-{4-[(4-chlorophenyl)(phenyl)methoxy]butyl}-4-(2-methoxyphenyl)piperazine ethanedioate (CAS 23904-91-8) .

This compound likely targets central nervous system (CNS) receptors or enzymes, given structural similarities to piperazine-based ligands for dopamine, serotonin, or sigma receptors (e.g., ).

Properties

CAS No. |

23904-95-2 |

|---|---|

Molecular Formula |

C28H32ClN3O5 |

Molecular Weight |

526.0 g/mol |

IUPAC Name |

1-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]-4-pyridin-2-ylpiperazine;oxalic acid |

InChI |

InChI=1S/C26H30ClN3O.C2H2O4/c27-24-13-11-23(12-14-24)26(22-8-2-1-3-9-22)31-21-7-6-16-29-17-19-30(20-18-29)25-10-4-5-15-28-25;3-1(4)2(5)6/h1-5,8-15,26H,6-7,16-21H2;(H,3,4)(H,5,6) |

InChI Key |

ZVXDRAAQBLMIFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=N4.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Target Engagement

- Aryl Group Variations: 2-Pyridyl vs. Chlorophenyl-Benzyloxy Chain: The 4-chlorophenyl-benzyloxybutyl group enhances lipophilicity, promoting CNS penetration (e.g., sigma receptor ligands in show enhanced dopamine release modulation) .

Pharmacological Selectivity

- MC4R Antagonists (): Fluorophenyl-piperazine derivatives (e.g., MCL 0129) exhibit dual serotonin transport inhibition and MC4R antagonism, whereas the target compound’s pyridyl group may favor monoaminergic receptor specificity .

- Cytotoxic Derivatives () : Chlorobenzhydryl-piperazine compounds show broad anticancer activity (e.g., IC50: 2 µM in HEPG2 cells), suggesting that bulkier substituents enhance cytotoxicity compared to pyridyl groups .

Comparative Efficacy and Limitations

Table 2: Efficacy Metrics of Selected Analogues

Research Findings and Implications

- BACE1 Inhibition () : Indole-piperazine derivatives (e.g., compound 8, IC50 = 19.66 mM) highlight the importance of aromatic substituents in enzyme inhibition, suggesting that the target compound’s pyridyl group may offer suboptimal BACE1 binding .

- Dopamine Release Modulation () : Sigma receptor ligands with fluorophenyl-piperazine moieties (e.g., α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-piperazine) enhance NMDA-stimulated dopamine release, indicating structural flexibility for CNS applications .

- Synthetic Feasibility () : Piperazine derivatives with triazole or phthalimido linkers (e.g., BAK 04-81, 89% yield) demonstrate high synthetic efficiency, whereas the target compound’s oxalate salt may require optimization for scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.